molecular formula C10H15N3O3S B14827758 N-(2-(Aminomethyl)-5-cyclopropoxypyridin-4-YL)methanesulfonamide

N-(2-(Aminomethyl)-5-cyclopropoxypyridin-4-YL)methanesulfonamide

Cat. No.: B14827758
M. Wt: 257.31 g/mol
InChI Key: NHZPJRYVWYWWAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(Aminomethyl)-5-cyclopropoxypyridin-4-YL)methanesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are organosulfur compounds that contain a sulfonyl group connected to an amine group. This particular compound features a pyridine ring substituted with an aminomethyl group and a cyclopropoxy group, along with a methanesulfonamide moiety. The unique structure of this compound makes it of interest in various scientific research fields.

Properties

Molecular Formula

C10H15N3O3S

Molecular Weight

257.31 g/mol

IUPAC Name

N-[2-(aminomethyl)-5-cyclopropyloxypyridin-4-yl]methanesulfonamide

InChI

InChI=1S/C10H15N3O3S/c1-17(14,15)13-9-4-7(5-11)12-6-10(9)16-8-2-3-8/h4,6,8H,2-3,5,11H2,1H3,(H,12,13)

InChI Key

NHZPJRYVWYWWAM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=NC(=C1)CN)OC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Aminomethyl)-5-cyclopropoxypyridin-4-YL)methanesulfonamide typically involves multiple steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where the pyridine ring reacts with formaldehyde and a primary or secondary amine.

    Cyclopropoxylation: The cyclopropoxy group can be introduced through a nucleophilic substitution reaction, where a cyclopropyl halide reacts with the pyridine ring.

    Sulfonamide Formation: The final step involves the reaction of the aminomethyl-pyridine derivative with methanesulfonyl chloride in the presence of a base such as pyridine to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Aminomethyl)-5-cyclopropoxypyridin-4-YL)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Methanesulfonyl chloride in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Formation of sulfonic acids or other oxidized derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

N-(2-(Aminomethyl)-5-cyclopropoxypyridin-4-YL)methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new antibiotics and anti-inflammatory agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(2-(Aminomethyl)-5-cyclopropoxypyridin-4-YL)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes such as dihydropteroate synthetase, which is crucial for the synthesis of folate in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis and cell division, making it an effective antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: A widely used antibiotic that also contains a sulfonamide group.

    Sulfadiazine: Another sulfonamide antibiotic used in combination with pyrimethamine to treat toxoplasmosis.

    Sulfanilamide: The first sulfonamide discovered, which paved the way for the development of other sulfa drugs.

Uniqueness

N-(2-(Aminomethyl)-5-cyclopropoxypyridin-4-YL)methanesulfonamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of the cyclopropoxy group and the aminomethyl group enhances its reactivity and potential biological activity compared to other sulfonamides.

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